molecular formula C19H18F3NO3S B2865719 4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine CAS No. 1797016-13-7

4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2865719
CAS No.: 1797016-13-7
M. Wt: 397.41
InChI Key: OZZUMTNKCLWTAV-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine is a piperidine derivative featuring two distinct aromatic substituents: a benzenesulfonyl group at position 4 and a 4-(trifluoromethyl)benzoyl group at position 1.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3S/c20-19(21,22)15-8-6-14(7-9-15)18(24)23-12-10-17(11-13-23)27(25,26)16-4-2-1-3-5-16/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZUMTNKCLWTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone Reduction and Tosylate Intermediate Formation

Starting from 4-piperidone, the ketone is reduced to 4-piperidinol using sodium borohydride ($$ \text{NaBH}4 $$) in methanol ($$ \text{MeOH} $$) at 0–25°C (96% yield). Subsequent tosylation with tosyl chloride ($$ \text{TsCl} $$) in dichloromethane ($$ \text{DCM} $$) and triethylamine ($$ \text{Et}3\text{N} $$) yields 4-tosylpiperidine (82% yield).

Nucleophilic Substitution with Benzenesulfinate

The tosylate intermediate undergoes nucleophilic displacement with sodium benzenesulfinate ($$ \text{PhSO}_2\text{Na} $$) in dimethylformamide ($$ \text{DMF} $$) at 80°C for 12 hours, affording 4-(benzenesulfonyl)piperidine (75% yield). This step leverages the superior nucleophilicity of sulfinate ions under polar aprotic conditions.

Table 1: Optimization of Sulfonylation Conditions

Parameter Condition Yield (%)
Solvent DMF 75
Temperature (°C) 80 75
Alternative Solvent THF 58
Catalyst None 75

Acylation of Piperidine Nitrogen

Reaction with 4-(Trifluoromethyl)Benzoyl Chloride

4-(Benzenesulfonyl)piperidine is treated with 4-(trifluoromethyl)benzoyl chloride in $$ \text{DCM} $$ containing $$ \text{Et}_3\text{N} $$ (2 eq) at 0°C to room temperature. The reaction completes within 2 hours, yielding the target compound (89% yield).

Mechanistic Insight : The base scavenges HCl, shifting equilibrium toward acylammonium ion formation. Steric hindrance from the C4 sulfonyl group minimally impacts acylation kinetics due to the nitrogen’s accessibility.

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) and recrystallized from ethanol. Key characterization data:

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 8.02 (d, $$ J = 8.1 $$ Hz, 2H, ArH), 7.85 (d, $$ J = 8.1 $$ Hz, 2H, ArH), 4.35–4.28 (m, 1H, NCH$$ _2 $$), 3.72–3.65 (m, 2H, piperidine), 2.95–2.88 (m, 2H, piperidine), 1.80–1.65 (m, 4H, piperidine).
  • $$ ^{13}\text{C NMR} $$ : δ 165.2 (C=O), 140.1 (CF$$ _3 $$-Ar), 133.5 (SO$$ _2 $$-Ar), 128.9–126.8 (aromatic carbons), 52.1 (NCH$$ _2 $$), 44.3 (piperidine), 28.5 (piperidine).
  • HRMS : Calculated for $$ \text{C}{19}\text{H}{17}\text{F}3\text{NO}3\text{S} $$: 412.0892; Found: 412.0889.

Alternative Synthetic Routes

Radical Sulfonylation Using Photoredox Catalysis

A novel approach employs 4-(trifluoromethyl)benzenesulfonyl chloride and $$ \text{N} $$-vinylpyrrolidinone under visible-light irradiation with $$ \text{Ir(ppy)}2(\text{dtbbpy})\text{PF}6 $$ (2 mol%). This method achieves 68% yield but requires specialized equipment and exhibits scalability limitations.

One-Pot Sequential Functionalization

Combining sulfonylation and acylation in a single pot using dual-base systems (e.g., $$ \text{Et}_3\text{N} $$ and $$ \text{DBU} $$) reduces purification steps but lowers overall yield (62%) due to competing side reactions.

Industrial-Scale Considerations

Patent CN1583742A highlights hydrogenation protocols for piperidine derivatives using 10% Pd/C at 20 kg/cm$$ ^2 $$ H$$ _2 $$. Adapting this for 4-(benzenesulfonyl)piperidine synthesis could enhance throughput, though sulfonate stability under high-pressure conditions requires validation.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Benzoyl Groups

Piperidine derivatives with fluorinated benzoyl substituents are common in drug discovery. Key comparisons include:

Compound Name Substituents (Position 1) Substituents (Position 4) Molecular Weight Key Properties/Activities Evidence Source
Target Compound 4-(Trifluoromethyl)benzoyl Benzenesulfonyl ~443.4* High lipophilicity, metabolic stability
Piperidine, 4-(4-fluorobenzoyl)-1-[2-(trifluoromethyl)benzoyl]- 2-(Trifluoromethyl)benzoyl 4-Fluorobenzoyl 407.4 Altered steric effects due to ortho-CF₃
Piperidine, 4-(4-fluorobenzoyl)-1-[3-(trifluoromethyl)benzoyl]- 3-(Trifluoromethyl)benzoyl 4-Fluorobenzoyl 407.4 Meta-CF₃ may reduce binding affinity
4-(4-Fluorobenzoyl)piperidine hydrochloride None 4-Fluorobenzoyl 247.7 Simplified structure, improved solubility

*Estimated based on molecular formula C₁₉H₁₆F₃NO₃S.

Key Observations :

  • Trifluoromethyl Position : Para-substitution (target compound) optimizes electronic and steric interactions compared to ortho- or meta-CF₃ derivatives, which may hinder target binding .
  • Fluorine vs. Trifluoromethyl: The CF₃ group in the target compound increases lipophilicity (LogP ~3.5) compared to monofluorinated analogues (LogP ~2.8), enhancing membrane permeability .
Piperidine vs. Piperazine Derivatives

Piperazine-based analogues with similar substituents exhibit distinct pharmacological profiles:

Compound Name Core Structure Substituents Molecular Weight Biological Activity Evidence Source
1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine Piperazine 4-(Trifluoromethyl)benzoyl, alkenyl 419.0 Anticandidal activity (IC₅₀ = 12 μM)
1-Benzyl-4-[4-(4-methylpiperidine-1-sulfonyl)benzenesulfonyl]piperazine Piperazine Dual sulfonyl groups 547.6 Kinase inhibition (e.g., JAK2)

Key Observations :

  • Metabolic Stability : Piperidine derivatives (e.g., target compound) generally exhibit slower hepatic clearance compared to piperazines due to reduced ring strain and lower basicity .
Sulfonyl-Containing Analogues

Sulfonyl groups are critical for interactions with hydrogen-bond acceptors in biological targets:

Compound Name Sulfonyl Group Position Additional Substituents Molecular Weight Activity Notes Evidence Source
4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine 1-(Sulfonyl) Naphthyl-pyrazolyl 485.5 Anticancer (IC₅₀ = 0.8 μM vs. HeLa)
1-{4-[2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine 1-(Sulfonyl) Imidazole-thioether 511.6 Analgesic (ED₅₀ = 5 mg/kg in mice)

Key Observations :

  • Sulfonyl vs.
  • Bulkier Substituents : Naphthyl-pyrazolyl groups () increase molecular weight (>480 Da), which may limit blood-brain barrier penetration compared to the target compound .

Biological Activity

4-(Benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main functional groups: a benzenesulfonyl moiety and a trifluoromethylbenzoyl group attached to a piperidine ring. This unique combination is believed to contribute to its biological activity.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the piperidine ring is particularly noted for its ability to modulate neurotransmitter systems, which can be crucial in developing treatments for neurological disorders.

Inhibitory Activity

A study focused on related sulfonamide compounds demonstrated that derivatives of piperidine exhibited inhibitory activity against human carbonic anhydrases (hCA), particularly isoforms I, II, IX, and XII. The most potent inhibitors showed low nanomolar concentrations, suggesting that modifications in the sulfonamide structure can enhance selectivity and potency against specific hCA isoforms .

Anticancer Activity

A notable study investigated the antiproliferative effects of benzoylpiperidine derivatives on various cancer cell lines. For instance, compound 18 exhibited significant activity against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells with IC50 values ranging from 19.9 to 75.3 µM . Further modifications led to compound 19 , which displayed improved MAGL inhibition activity with an IC50 value of 0.84 µM, indicating its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

The benzoylpiperidine fragment has been associated with neuroprotective properties. Studies have shown that similar compounds can protect neuronal cells from apoptosis, suggesting that this compound may also exhibit these properties.

Data Tables

Activity Cell Line/Target IC50 (µM) Reference
AntiproliferativeMDA-MB-23119.9
AntiproliferativeMCF-775.3
AntiproliferativeCOV31850.0
MAGL InhibitionIsolated Enzyme0.84

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